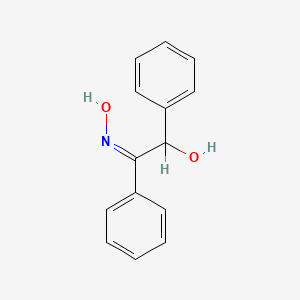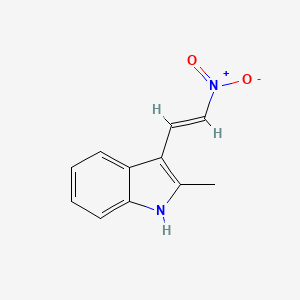
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 2-(2’-nitrovinyl)indoles, has been reported. The process involves the condensation of 2-formylindoles with nitroalkanes in the presence of ammonium chloride .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, an organocatalytic enantioselective cascade Michael/hemiketalization/retro‐aldol reaction of 2‐[(E)‐2‐nitrovinyl]phenols has been described .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “(E)-3-Methyl-2-(2-nitrovinyl)thiophene” has a molecular weight of 169.2 g/mol .
Aplicaciones Científicas De Investigación
Organocatalysis and Nitroaldol Reactions
(E)-2-nitrovinylbenzene: has been investigated as an organocatalyst in the Henry reaction (nitroaldol reaction). In this context, it facilitates the formation of carbon-carbon bonds between aldehydes and nitroalkanes. Researchers have explored its role in promoting these reactions, which are valuable for synthesizing complex molecules with high stereoselectivity .
Molecular Structure Studies
The compound’s molecular structure has attracted attention due to its conjugated double bond system. Experimental and theoretical studies using density functional theory (DFT) have evaluated its geometry, vibrational properties, and electronic absorption spectra. Such investigations contribute to our understanding of its electronic behavior and reactivity .
Mecanismo De Acción
Target of Action
Compounds with similar nitrovinyl groups have been reported to interact with various biological targets, including enzymes and receptors . The specific role of these targets can vary widely, depending on the biological context and the specific compound involved.
Mode of Action
Nitrovinyl compounds are known to undergo various chemical reactions, such as the henry reaction , which involves the combination of a nitroalkane and an aldehyde or ketone in the presence of a base to form β-nitro alcohols. This reaction could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Nitrovinyl compounds have been implicated in various biochemical processes, including the nitroaldol condensation reaction . This reaction involves the coupling of a nitroalkane and an aldehyde, which could potentially affect various biochemical pathways.
Pharmacokinetics
A related compound, (e)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, has been reported to have high gastrointestinal absorption and to be a permeant of the blood-brain barrier . These properties could potentially influence the bioavailability of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Result of Action
Related nitrovinyl compounds have been reported to have antiproliferative effects in certain cell lines . This suggests that (E)-2-methyl-3-(2-nitrovinyl)-1H-indole could potentially have similar effects.
Action Environment
The action of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole can be influenced by various environmental factors. For instance, the stability of a related compound, furvina, was found to be significantly affected by temperature . This suggests that the action, efficacy, and stability of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole could also be influenced by environmental conditions such as temperature.
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds involve the development of more effective NLRP3 inflammasome inhibitors based on this chemical scaffold . Additionally, the synthesis and pro-apoptotic effects of nitrovinylanthracenes and related compounds in chronic lymphocytic leukaemia (CLL) and Burkitt’s lymphoma (BL) have been studied .
Propiedades
IUPAC Name |
2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSVTKXSWKXFDC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267224 | |
| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-nitrovinyl)-1H-indole | |
CAS RN |
122631-40-7 | |
| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122631-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




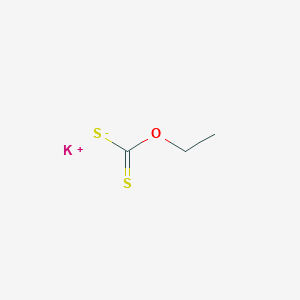
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol](/img/structure/B7776016.png)
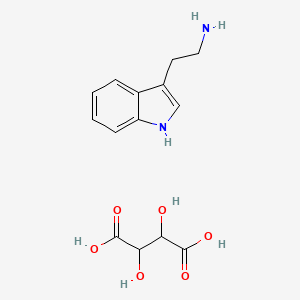
![N-(2-{[imino(3-nitrophenyl)methyl]amino}ethyl)-3-nitrobenzenecarboximidamide dihydrochloride](/img/structure/B7776029.png)

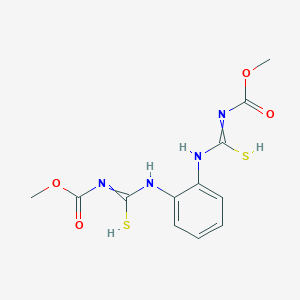
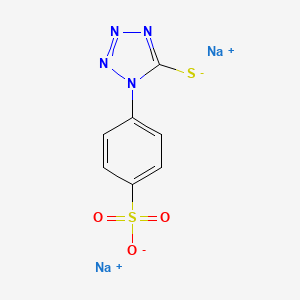
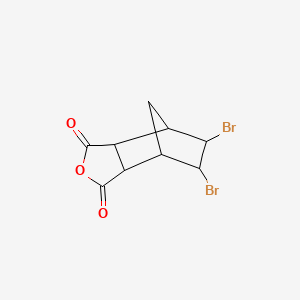
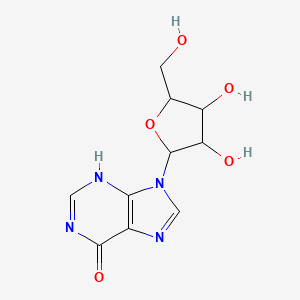
![N-[(benzyloxy)carbonyl]leucylalanine](/img/structure/B7776053.png)

